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Compound of Interest

Compound Name: 3-Phenylhexane

Cat. No.: B12442743 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-phenylhexane, a

monoalkylated aromatic hydrocarbon. The guide covers its chemical and physical properties,

spectroscopic profile, a representative synthesis protocol, and its relevance within the context

of medicinal chemistry and drug design.

Chemical Identity and Physical Properties
3-Phenylhexane is an organic compound where a phenyl group is attached to the third carbon

atom of a hexane chain. Its IUPAC name is systematically derived as hexan-3-ylbenzene.[1] It

is also known by synonyms such as (1-ethylbutyl)benzene.[1][2][3]

The key physicochemical properties of 3-phenylhexane are summarized in the table below,

providing essential data for experimental design and computational modeling.
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Property Value Source

CAS Number 4468-42-2 [1][2]

Molecular Formula C₁₂H₁₈ [1][2]

Molecular Weight 162.27 g/mol [1][3]

Density 0.858 - 0.862 g/cm³ [2][3]

Boiling Point 213.1 °C (at 760 mmHg) [2]

Melting Point -55.4 °C [2][3]

Flash Point 74.2 °C [2]

Refractive Index 1.486 [2][3]

LogP (Octanol/Water) 3.98 - 4.7 [2]

UNII KIQ0N3DUG5 [1][2]

Spectroscopic Profile for Structural Elucidation
The structural confirmation of 3-phenylhexane relies on standard spectroscopic techniques.

While raw spectral data is instrument-dependent, the expected characteristic signals are

described below. The availability of ¹³C NMR, GC-MS, and IR spectra is documented in

chemical databases.[1]

Aromatic Protons: A complex multiplet signal is expected between δ 7.1-7.4 ppm, integrating

to 5 protons, which corresponds to the monosubstituted benzene ring.

Benzylic Proton: A multiplet signal corresponding to the single proton on the carbon directly

attached to the phenyl ring (C3 of the hexane chain) is expected. Its chemical shift would be

influenced by the adjacent alkyl groups and the phenyl ring.

Alkyl Protons: A series of overlapping multiplets and triplets would appear in the upfield

region (δ 0.8-1.8 ppm) corresponding to the protons of the two ethyl and one propyl group

fragments of the hexane chain. The terminal methyl groups (CH₃) would likely appear as

triplets.
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Aromatic Carbons: Four signals are expected in the aromatic region (δ 125-145 ppm): one

quaternary carbon (ipso-carbon attached to the alkyl chain) and three protonated carbons

(ortho, meta, para), with the para-carbon signal typically being the least intense.

Alkyl Carbons: Six distinct signals are expected in the aliphatic region (δ 10-50 ppm) for the

six carbons of the hexane chain, reflecting the asymmetry of the molecule.

In an Electron Ionization (EI) Mass Spectrum, the molecular ion peak (M⁺) would be observed

at m/z = 162. The fragmentation pattern would likely show a prominent peak at m/z = 91,

corresponding to the tropylium cation ([C₇H₇]⁺), which is a classic fragmentation for

alkylbenzenes. Other fragments would result from the cleavage of the alkyl chain.

Aromatic C-H Stretch: Sharp peaks are expected just above 3000 cm⁻¹ (typically 3030-3100

cm⁻¹).

Aliphatic C-H Stretch: Strong, sharp peaks will appear just below 3000 cm⁻¹ (typically 2850-

2960 cm⁻¹).

Aromatic C=C Bending: Characteristic peaks for benzene ring substitution are found in the

1450-1600 cm⁻¹ region.

Out-of-Plane (OOP) Bending: Strong absorptions between 690-770 cm⁻¹ are indicative of

monosubstituted benzene rings.

Synthesis and Experimental Protocols
3-Phenylhexane can be synthesized via several methods common in organic chemistry. A

representative and widely applicable method is the Friedel-Crafts alkylation of benzene.

This protocol describes the alkylation of benzene with 3-bromohexane using a Lewis acid

catalyst, such as aluminum chloride (AlCl₃).

Reaction: C₆H₅Br + C₆H₆ --(AlCl₃)--> C₁₂H₁₈ + HBr

Experimental Protocol:

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a

magnetic stirrer, a reflux condenser (with a gas outlet connected to a trap for HBr gas), and a
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pressure-equalizing dropping funnel. Ensure the system is under an inert atmosphere (e.g.,

nitrogen or argon).

Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and

excess dry benzene, which serves as both reactant and solvent.

Addition of Alkyl Halide: Add 3-bromohexane (1.0 equivalent) to the dropping funnel. Begin

adding the 3-bromohexane dropwise to the stirred benzene/AlCl₃ mixture at 0-5 °C (ice

bath).

Reaction: After the addition is complete, allow the mixture to warm to room temperature and

stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography

(TLC) or Gas Chromatography (GC).

Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing a

small amount of concentrated HCl to decompose the aluminum chloride complex.

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the

organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution,

and finally with brine.

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄),

filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The

resulting crude product can be purified by fractional distillation under vacuum to yield pure 3-
phenylhexane.
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Synthesis Workflow: Friedel-Crafts Alkylation

1. Apparatus Setup
(Inert Atmosphere)

2. Charge Benzene
& AlCl3 Catalyst

3. Add 3-Bromohexane
(Dropwise, 0-5 °C)

4. Reaction
(Stir at RT, 2-4h)

5. Quench
(Ice/HCl)

6. Aqueous Workup
& Extraction

7. Dry & Purify
(Vacuum Distillation)

Pure 3-Phenylhexane
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Logical Relationships in Medicinal Chemistry

Phenyl-Containing
Drug Candidate

Identified Issues:
- High Lipophilicity

- Metabolic Instability
- Poor Solubility

Strategy:
Bioisosteric Replacement

Replace Phenyl Ring with
Saturated 3D Scaffold
(e.g., Bicycloalkane)

Goal:
Improved Drug Properties
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Analytical Confirmation Workflow

Synthesized
Crude Product

GC-MS Analysis

Purity & Mol. Weight
NMR Spectroscopy

(¹H and ¹³C)
Connectivity

IR SpectroscopyFunctional Groups

Structure Confirmed
& Purity Assessed

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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